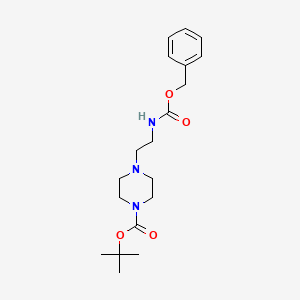

1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[2-(phenylmethoxycarbonylamino)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4/c1-19(2,3)26-18(24)22-13-11-21(12-14-22)10-9-20-17(23)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSZRCUJIBAGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650668 | |

| Record name | tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}ethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302557-32-0 | |

| Record name | tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}ethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine, registered under CAS number 302557-32-0, is a strategically designed bifunctional molecule that serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperazine core differentially protected with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, offers chemists orthogonal control over its reactive sites. This dual protection strategy is paramount in multi-step syntheses, allowing for selective deprotection and functionalization, thereby facilitating the construction of diverse molecular architectures. The piperazine moiety itself is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, and for its role as a scaffold to orient pharmacophoric groups.[1][2] This guide provides a comprehensive overview of the synthesis, analytical characterization, and key applications of this important synthetic intermediate.

Physicochemical Properties and Structure

A clear understanding of the fundamental properties of this compound is essential for its effective use in the laboratory.

| Property | Value |

| CAS Number | 302557-32-0[3] |

| Molecular Formula | C₁₉H₂₉N₃O₄[3] |

| Molecular Weight | 363.45 g/mol [3] |

| IUPAC Name | tert-butyl 4-[2-(phenylmethoxycarbonylamino)ethyl]piperazine-1-carboxylate |

The molecular structure consists of a central piperazine ring. One nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions. The other nitrogen is substituted with an ethylamine side chain, where the terminal amine is protected by a benzyloxycarbonyl (Cbz) group, which is typically removed by catalytic hydrogenation. This orthogonal protection scheme is the cornerstone of its utility, enabling chemists to unveil and react each nitrogen selectively.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic strategy involves the initial preparation of a mono-Boc protected piperazine derivative, followed by the introduction of the aminoethyl side chain and its subsequent Cbz protection.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

2-(Boc-amino)ethyl bromide

-

Trifluoroacetic acid (TFA)

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of 1-Boc-piperazine

-

To a solution of piperazine in dichloromethane (DCM), add triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-Boc-4-(2-(Boc-amino)ethyl)piperazine

-

To a solution of 1-Boc-piperazine in acetonitrile (ACN), add potassium carbonate (2.0 equivalents) and 2-(Boc-amino)ethyl bromide (1.0 equivalent).

-

Heat the mixture to reflux and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (EtOAc/hexanes gradient).

Step 3: Synthesis of 1-Boc-4-(2-aminoethyl)piperazine [4]

-

Dissolve 1-Boc-4-(2-(Boc-amino)ethyl)piperazine in DCM.

-

Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA) (2-3 equivalents).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once complete, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude amine, which can often be used in the next step without further purification.

Step 4: Synthesis of this compound

-

Dissolve 1-Boc-4-(2-aminoethyl)piperazine[4] in DCM and add triethylamine (1.2 equivalents).

-

Cool the solution to 0 °C.

-

Slowly add benzyl chloroformate (1.05 equivalents).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel (EtOAc/hexanes gradient) to yield this compound as a solid or oil.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The following are the expected spectral data:

| Analytical Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.35 (m, 5H, Ar-H of Cbz), ~5.10 (s, 2H, -CH₂-Ph of Cbz), ~5.0 (br s, 1H, N-H), ~3.40 (t, 4H, piperazine-H), ~3.25 (q, 2H, -CH₂-NHCbz), ~2.45 (t, 2H, -CH₂-piperazine), ~2.35 (t, 4H, piperazine-H), 1.45 (s, 9H, Boc -C(CH₃)₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160.0 (C=O, Cbz), ~155.0 (C=O, Boc), ~136.5 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~80.0 (Boc C(CH₃)₃), ~67.0 (-CH₂-Ph), ~57.0 (-CH₂-N), ~53.0 (piperazine-CH₂), ~44.0 (piperazine-CH₂), ~39.0 (-CH₂-NHCbz), ~28.5 (Boc -C(CH₃)₃). |

| Mass Spectrometry (ESI-MS) | Calculated for C₁₉H₂₉N₃O₄: 363.2158. Found: m/z [M+H]⁺ = 364.2231. |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3350 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1690 (C=O stretch, urethane), ~1520 (N-H bend), ~1250, ~1170 (C-O stretch). |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The provided data are estimations based on related structures.

Logical Relationships in Synthesis and Deprotection

Sources

1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine chemical structure.

An In-Depth Technical Guide to 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine: A Keystone Intermediate in Modern Drug Discovery

Abstract

This compound is a strategically designed bifunctional building block pivotal to the synthesis of complex, high-value molecules in medicinal chemistry. Its structure incorporates a piperazine core, a pharmacologically significant scaffold, functionalized with two distinct and orthogonally protected amino groups. The tert-butoxycarbonyl (Boc) group at the N-1 position and the benzyloxycarbonyl (Cbz) group on the terminal ethylamine nitrogen allow for selective deprotection and sequential chemical modification. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and critical applications, with a focus on the strategic rationale behind its use in drug development. Detailed experimental protocols for its selective deprotection are provided to empower researchers in its practical application.

The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of biologically active compounds.[1] This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 offers a unique combination of properties.[2] It can enhance the water solubility of lead compounds and provides two points for chemical diversification, allowing for fine-tuning of a molecule's pharmacological activity, bioavailability, and pharmacokinetic profile.[3][4] Consequently, piperazine derivatives have been successfully developed into drugs for numerous therapeutic areas, including psychiatry (antipsychotics, antidepressants), oncology, and infectious diseases.[4][5][6]

The synthesis of complex piperazine-based drug candidates often requires a multi-step approach where different parts of the molecule are assembled sequentially. To achieve this, chemists rely on protecting groups to temporarily mask reactive functional groups, preventing unwanted side reactions.[7] The title compound, this compound, is an exemplary intermediate designed for this purpose, featuring two of the most versatile and orthogonally stable protecting groups in modern organic synthesis.[8][9]

Physicochemical Properties and Chemical Structure

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

Chemical Structure

The molecule's structure is defined by the piperazine ring asymmetrically substituted with two different protected amine functionalities.

Caption: General synthetic workflow for the target compound.

Key Applications: The Power of Orthogonal Deprotection

The primary value of this compound lies in the orthogonal nature of the Boc and Cbz protecting groups. This means one group can be selectively removed under conditions that leave the other intact, allowing for precise, stepwise elaboration of the molecule. [9][10]

-

Boc Group Removal: The Boc group is labile under acidic conditions. Treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently removes the Boc group, exposing the N-1 amine of the piperazine ring for further reactions (e.g., acylation, alkylation, or arylation). [11]* Cbz Group Removal: The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C). [9]This process exposes the primary amine on the ethyl side chain, allowing for its selective modification.

This dual-addressability makes the compound an invaluable intermediate for constructing complex drug candidates, especially in fragment-based drug design and library synthesis. [12]

Caption: Orthogonal deprotection pathways for selective functionalization.

Experimental Protocols

The following protocols are provided as self-validating, step-by-step guides for the selective deprotection of this compound.

Protocol 1: Selective Deprotection of the Boc Group

This procedure utilizes trifluoroacetic acid (TFA) for the efficient and clean removal of the Boc protecting group.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in an appropriately sized round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise with vigorous stirring.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA. [11]5. Neutralization: Carefully neutralize the residue by dissolving it in DCM and adding a saturated aqueous solution of NaHCO₃ until effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the Cbz-protected aminoethylpiperazine product. [13]Further purification can be achieved via column chromatography if necessary.

Protocol 2: Selective Deprotection of the Cbz Group

This procedure uses catalytic hydrogenolysis for the clean and selective cleavage of the Cbz group.

Materials:

-

This compound

-

Methanol (MeOH) or Ethanol (EtOH)

-

Palladium on carbon (10% Pd/C), 50% wet

-

Hydrogen (H₂) gas source (balloon or cylinder)

-

Filtration apparatus (e.g., Celite® pad)

-

Three-neck flask or similar hydrogenation vessel

Procedure:

-

Setup: Add this compound (1.0 eq) and a solvent such as methanol (0.1 M) to a hydrogenation flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon or regulated source. Repeat this cycle 3-5 times to ensure an inert hydrogen atmosphere.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon is sufficient) at room temperature. Monitor the reaction by TLC. The reaction is usually complete within 2-16 hours.

-

Workup - Filtration: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the Boc-protected aminoethylpiperazine product as the free amine. The product is often of high purity and may not require further purification.

Conclusion

This compound is a testament to the enabling power of synthetic chemistry in modern drug discovery. Its design, centered on the principle of orthogonal protection, provides medicinal chemists with a highly versatile and strategically valuable intermediate. The ability to selectively unmask one of two different amine functionalities opens up a vast chemical space for the synthesis of novel piperazine-containing compounds. The robust and well-established protocols for its use and modification solidify its role as an indispensable tool in the development of the next generation of therapeutics.

References

- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.).

- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.

- Smolecule. (2023, August 16). This compound.

- Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.

- ChemicalBook. (n.d.). 1-BOC-Piperazine synthesis.

- ChemicalBook. (2024, September 2). The synthesis method of 1-BOC-Piperazine.

- ChemicalBook. (n.d.). This compound Product Description.

- BenchChem. (n.d.). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry.

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- ResearchGate. (n.d.). Selective Cbz or Boc deprotection.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 302557-32-0.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. total-synthesis.com [total-synthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buy this compound | 302557-32-0 [smolecule.com]

- 13. jgtps.com [jgtps.com]

An In-depth Technical Guide to the Solubility Profile of 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine

This guide provides a comprehensive overview of the solubility characteristics of 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine, a key intermediate in pharmaceutical synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical methodologies for its determination, and expert insights into interpreting the resulting data.

Introduction: The Significance of Solubility in Drug Development

The solubility of a compound is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent.[3][4] Poor solubility can impede absorption, reduce bioavailability, and introduce significant challenges in formulation and in vitro assay reliability.[5][6] this compound, with its molecular formula C19H29N3O4, serves as a vital building block in the synthesis of various bioactive molecules.[1][2] Its structure, featuring a piperazine core modified with both a tert-butoxycarbonyl (Boc) and a benzyloxycarbonyl (Cbz) protecting group, presents a unique solubility profile that warrants careful consideration.[1] The presence of these protective groups is known to enhance the compound's stability and can influence its solubility.[1]

Molecular Structure and Physicochemical Properties

The solubility of this compound is governed by the interplay of its distinct structural components:

-

Piperazine Core: A cyclic diamine that is generally water-soluble.[7][8][9]

-

Boc Protecting Group: A bulky, lipophilic group that tends to decrease aqueous solubility.[10][11]

-

Cbz Protecting Group: Another hydrophobic group that can be cleaved by catalytic hydrogenation.[11][12][13]

-

Aminoethyl Linker: A flexible chain connecting the piperazine ring to the Cbz-protected amine.

The presence of both hydrophilic (piperazine) and hydrophobic (Boc and Cbz) moieties suggests that the solubility of this compound will be highly dependent on the solvent system.

Caption: Chemical structure of this compound.

Theoretical Framework: Understanding Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[14] Polar solvents will more readily dissolve polar solutes, while nonpolar solvents are better for nonpolar solutes. For a molecule like this compound, a nuanced approach is necessary.

-

Aqueous Solubility: The presence of the large, nonpolar Boc and Cbz groups is expected to confer low aqueous solubility. The piperazine nitrogen atoms can be protonated at acidic pH, which would increase aqueous solubility.[6][15]

-

Organic Solvent Solubility: The compound is anticipated to be soluble in a range of common organic solvents.[16] Solvents like dichloromethane, ethanol, methanol, and dimethyl sulfoxide (DMSO) are likely to be effective.[16][17][18]

It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[19][20]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves, often determined by adding a concentrated DMSO stock solution to an aqueous buffer.[20][21][22] It is a high-throughput method well-suited for early drug discovery.[3][20][22]

-

Thermodynamic (or Equilibrium) Solubility: This represents the true saturation point of a compound in a solvent at equilibrium.[5][19][23] It is a more time-consuming but more accurate measure, essential for later-stage development and formulation.[3][20][23]

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-controlled experimental protocols. The following sections detail the methodologies for both thermodynamic and kinetic solubility assessment.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[24] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.[3]

Protocol:

-

Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[19][20]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Filtration: Carefully aspirate the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[14]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][14][25] A standard curve of the compound at known concentrations is used for accurate quantification.[25]

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are designed for speed and are often automated.[3][4][21] They typically involve the precipitation of a compound from a DMSO stock solution upon addition to an aqueous buffer.

Protocol (Nephelometric Method):

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).[19][20]

-

Plate Preparation: Dispense the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer (e.g., PBS) to the wells.

-

Mixing and Incubation: Mix the contents thoroughly and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.[20][21]

-

Measurement: Measure the light scattering in each well using a nephelometer. The point at which precipitation (light scattering) is observed indicates the kinetic solubility.[20][21]

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

For clarity and comparative analysis, solubility data should be presented in a structured tabular format.

Table 1: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| DMSO | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask |

Table 2: Kinetic Solubility of this compound

| Aqueous Buffer | Temperature (°C) | Final DMSO (%) | Solubility (µM) | Method |

| PBS (pH 7.4) | 25 | 1 | Nephelometry | |

| Simulated Gastric Fluid | 37 | 1 | Nephelometry | |

| Simulated Intestinal Fluid | 37 | 1 | Nephelometry |

Interpreting the Data:

-

A significant discrepancy between kinetic and thermodynamic solubility values can indicate that the compound is prone to supersaturation and may precipitate over time.

-

The pH-dependent solubility in aqueous buffers will provide insights into the compound's pKa and how it might behave in different physiological environments.[6]

-

Solubility in a range of organic solvents is crucial for designing purification strategies (e.g., chromatography, recrystallization) and for formulation development.

Troubleshooting and Optimization

Low solubility is a common challenge in drug development. If this compound or its derivatives exhibit poor solubility, the following strategies can be employed:

Caption: Decision tree for addressing poor solubility.

-

pH Adjustment: For aqueous solutions, modifying the pH to protonate the basic nitrogen atoms of the piperazine ring can significantly enhance solubility.[15]

-

Co-solvents: The addition of a water-miscible organic solvent can improve the solubility of hydrophobic compounds.[15]

-

Salt Formation: Converting the free base to a salt is a highly effective method for increasing aqueous solubility.[15] A salt screening study can identify the optimal counterion.[15]

Conclusion

While specific solubility data for this compound is not extensively published, this guide provides the necessary framework for its determination and interpretation. A thorough understanding of its physicochemical properties, coupled with the application of robust experimental protocols, will empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors. The interplay between the hydrophilic piperazine core and the hydrophobic Boc and Cbz protecting groups makes a systematic solubility assessment not just a recommendation, but a necessity for successful project advancement.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

BioDuro. ADME Solubility Assay.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09).

-

Protocols.io. In-vitro Thermodynamic Solubility. (2025-08-03).

-

Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed.

-

Domainex. Thermodynamic Solubility Assay.

-

Life Chemicals. Compound solubility measurements for early drug discovery. (2022-05-31).

-

Evotec. Thermodynamic Solubility Assay.

-

BenchChem. General Experimental Protocol for Determining Solubility.

-

PubChem. 1-(2-N-Boc-aminoethyl)piperazine.

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. (May 2018).

-

lifechem pharma. 1-boc Piperazine.

-

Petalheadexim. N-Boc Piperazine (1-Boc-piperazine).

-

ChemicalBook. 1-BOC-Piperazine. (2025-07-07).

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).

-

Smolecule. This compound. (2023-08-16).

-

Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Intersperse Industries. Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing.

-

BenchChem. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07).

-

Intersperse Industries. N- BOC Piperazine.

-

PubChem. Aminoethylpiperazine.

-

Fisher Scientific. 1-Boc-4-(2-chloroethyl)piperazine, 97%.

-

Chemistry Steps. Boc Protecting Group for Amines.

-

Santa Cruz Biotechnology. This compound.

-

StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. (2023-10-21).

-

Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). (2025-07-31).

-

ChemicalBook. Piperazine compounds.

-

BLDpharm. 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine.

-

Fisher Scientific. 1-BOC-4-(2-aminoethyl)piperazine, 95%.

-

Biosynth. The Solubility Challenge in Peptide Therapeutics. (2025-08-07).

-

Sigma-Aldrich. 4-(2-aminoethyl)-1-boc-piperazine.

-

Santa Cruz Biotechnology. This compound.

-

BenchChem. Technical Support Center: Managing Solubility of Protected Peptide Fragments.

-

PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate.

-

Wikipedia. Aminoethylpiperazine.

-

SINTEF. Solid liquid solubility of piperazine.

-

Semantic Scholar. Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. (2011-11-14).

-

The Royal Society of Chemistry. Supplementary Information.

Sources

- 1. Buy this compound | 302557-32-0 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. evotec.com [evotec.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Piperazine compounds [m.chemicalbook.com]

- 8. sintef.no [sintef.no]

- 9. [PDF] Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method | Semantic Scholar [semanticscholar.org]

- 10. BOC Protection and Deprotection [bzchemicals.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. petalheadexim.com [petalheadexim.com]

- 17. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 18. N- BOC Piperazine [intersperse.in]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. enamine.net [enamine.net]

- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 23. In-vitro Thermodynamic Solubility [protocols.io]

- 24. lup.lub.lu.se [lup.lub.lu.se]

- 25. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine

Executive Summary

For researchers engaged in synthetic chemistry and drug development, unequivocal structural confirmation of intermediates and final compounds is paramount. 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine is a bifunctionally protected diamine building block, valuable in the construction of more complex molecular architectures. Its proper characterization is a critical quality control checkpoint. This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. We will dissect the molecular structure, predict the chemical shifts, multiplicities, and integrations for each proton environment, and discuss the underlying chemical principles. Furthermore, this document offers a field-tested experimental protocol for acquiring a high-quality spectrum and explores advanced NMR phenomena, such as conformational isomerism, that can influence spectral appearance.

Introduction: The Imperative of Structural Verification

In the landscape of modern medicinal chemistry, piperazine scaffolds are ubiquitous due to their favorable pharmacokinetic properties and synthetic versatility. The title compound, this compound, incorporates two of the most common amine-protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-cleavable carbobenzyloxy (Cbz) group. This orthogonal protection strategy allows for selective deprotection and further functionalization at distinct sites within a molecule.

Given its role as a foundational building block, verifying the successful and correct synthesis of this compound is non-negotiable. ¹H NMR spectroscopy serves as the primary and most definitive analytical technique for this purpose, providing a detailed electronic and topological fingerprint of the molecule.[1] This guide aims to equip researchers with the expertise to interpret this fingerprint with confidence.

Molecular Structure and Proton Environments

To logically deconstruct the ¹H NMR spectrum, we must first identify every unique proton environment within the molecule. The structure is asymmetric, leading to a complex but interpretable spectrum.

Caption: Molecular structure and key proton environments.

Predicted ¹H NMR Spectrum: A Region-by-Region Analysis

The ¹H NMR spectrum can be logically divided into four main regions: the upfield aliphatic region, the protecting group region, the downfield aromatic region, and the exchangeable proton region. We will assume the spectrum is recorded in deuterated chloroform (CDCl₃), a common solvent for such compounds.[1]

Upfield & Protecting Group Region (δ 1.0 - 5.5 ppm)

This region contains the most diagnostic signals for confirming the presence and integrity of the key structural motifs.

-

Boc Protons (Hₐ): The most unambiguous signal is a large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.[1] Its shielded environment results in a chemical shift typically around δ 1.4-1.5 ppm .[1][2] This peak serves as an excellent internal integration standard (9H).

-

Piperazine Protons (Hᵦ, H꜀): Due to the unsymmetrical substitution, the eight piperazine protons are chemically non-equivalent. They exist as two distinct sets of four protons.

-

Hᵦ Protons: The four protons on the carbons adjacent to the Boc-substituted nitrogen are deshielded by the electron-withdrawing nature of the carbamate. They are expected to appear as a broad multiplet centered around δ 3.4-3.6 ppm .

-

H꜀ Protons: The four protons on the carbons adjacent to the second piperazine nitrogen (substituted with the aminoethyl chain) are in a more standard alkylamine environment. They will resonate upfield from Hᵦ, likely as a broad multiplet around δ 2.4-2.6 ppm .[3] The broadness of these signals often stems from the slow (on the NMR timescale) chair-to-chair interconversion of the piperazine ring and restricted rotation around the Boc's N-C(O) amide bond.[4][5]

-

-

Ethyl Bridge Protons (HᏧ, Hₑ): The two methylene groups of the ethyl bridge are diastereotopic and will appear as two distinct signals.

-

HᏧ Protons: The methylene group attached to the piperazine nitrogen will resonate around δ 2.5-2.7 ppm , likely as a triplet.

-

Hₑ Protons: The methylene group attached to the Cbz-protected nitrogen is significantly deshielded by the adjacent carbamate functionality. It is expected to appear further downfield, around δ 3.2-3.4 ppm , also as a triplet due to coupling with HᏧ.

-

-

Cbz Benzylic Protons (H₉): The two benzylic protons of the Cbz group are equivalent and are deshielded by the adjacent oxygen and the aromatic ring. They will produce a sharp singlet around δ 5.1-5.2 ppm .[6]

Exchangeable Proton Region (Variable)

-

Cbz Amide Proton (Hբ): The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[7][8] In CDCl₃, it often appears as a broad singlet or a triplet (due to coupling with Hₑ) in the range of δ 5.0-6.0 ppm . Its broad nature can sometimes make it difficult to observe.[9]

Aromatic Region (δ 7.0 - 7.5 ppm)

-

Cbz Aromatic Protons (Hₕ): The five protons of the phenyl ring in the Cbz group are in a classic aromatic environment. They will typically appear as a multiplet centered around δ 7.3-7.4 ppm , integrating to 5H.[6]

Tabulated Spectral Data Summary

The predicted ¹H NMR data are summarized below for quick reference. Values are based on typical shifts in CDCl₃.

| Proton Label | Structural Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Hₐ | Boc: -C(CH ₃)₃ | 1.4 - 1.5 | Singlet (s) | 9H |

| H꜀ | Piperazine: -N(R)CH ₂- | 2.4 - 2.6 | Multiplet (m) | 4H |

| HᏧ | Ethyl: -N-CH ₂- | 2.5 - 2.7 | Triplet (t) | 2H |

| Hₑ | Ethyl: -CH ₂-NHCbz | 3.2 - 3.4 | Triplet (t) | 2H |

| Hᵦ | Piperazine: -N(Boc)CH ₂- | 3.4 - 3.6 | Multiplet (m) | 4H |

| H₉ | Cbz: -OCH ₂Ph | 5.1 - 5.2 | Singlet (s) | 2H |

| Hբ | Cbz: -NH - | 5.0 - 6.0 | Broad (br) | 1H |

| Hₕ | Cbz: -C₆H ₅ | 7.3 - 7.4 | Multiplet (m) | 5H |

Experimental Considerations & Protocol

Acquiring a clean, high-resolution spectrum is contingent on meticulous experimental technique. The following protocol provides a robust starting point.

Causality of Solvent Choice

-

CDCl₃ (Deuterated Chloroform): This is the default choice for many organic molecules due to its excellent dissolving power and relatively clear spectral window. However, NH proton signals can be broad and their chemical shifts can be concentration-dependent.[1] Residual acidic impurities can sometimes lead to exchange broadening of amine protons.[9]

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A highly polar, aprotic solvent that is an excellent choice when hydrogen-bonding protons (like N-H) are of interest. It disrupts intermolecular hydrogen bonding between solute molecules and forms strong hydrogen bonds to the N-H proton itself, resulting in sharper signals that are shifted significantly downfield (often > δ 7.0 ppm).[10] This can be invaluable for confirming the presence of the Hբ proton.

Experimental Workflow Diagram

Caption: Standard workflow for ¹H NMR sample analysis.

Step-by-Step Protocol

-

Sample Preparation: Weigh approximately 5-10 mg of the purified this compound.

-

Dissolution: Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the sample vial and ensure complete dissolution, using gentle vortexing if necessary.[11]

-

Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument software will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp lines and high resolution.

-

Data Acquisition: Utilize a standard single-pulse ¹H acquisition experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8 to 16 scans for a good signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The spectrum should be referenced by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at δ 7.26 ppm).

Advanced Considerations: Conformational Dynamics

It is crucial for the scientist to recognize that the ¹H NMR spectrum represents a time-average of all conformations the molecule is adopting in solution. For N-acyl piperazines, two dynamic processes can significantly influence the spectrum:

-

Amide Bond Rotation: The C-N bond of the Boc group's carbamate has partial double-bond character, leading to restricted rotation. This can result in the presence of two distinct conformers (rotamers) in solution, which may give rise to two sets of signals for the nearby piperazine protons (Hᵦ).[4][5]

-

Ring Interconversion: The piperazine ring undergoes a rapid chair-chair interconversion. If this process is slow on the NMR timescale (which can be induced by bulky substituents or low temperatures), axial and equatorial protons will become distinct, leading to more complex splitting patterns and signal broadening.[4][12]

At room temperature, these effects typically manifest as broadened signals for the piperazine protons (Hᵦ and H꜀). Running a variable-temperature (VT) NMR experiment could resolve these broad peaks into sharp, distinct signals at either very low or very high temperatures, providing deeper insight into the molecule's conformational energetics.

Conclusion

The ¹H NMR spectrum of this compound is rich with information. The successful interpretation relies on recognizing key diagnostic signals: the prominent Boc singlet at ~1.45 ppm, the Cbz benzylic singlet at ~5.15 ppm, and the Cbz aromatic multiplet at ~7.35 ppm. Careful analysis of the chemical shifts and integrations of the piperazine and ethyl bridge protons provides definitive confirmation of the complete molecular assembly. An awareness of potential peak broadening due to conformational dynamics allows the researcher to avoid misinterpretation and confidently validate the structure of this versatile synthetic building block.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Boc and Cbz Protecting Groups in the Synthesis of Piperazine Derivatives: A Technical Guide

Introduction: The Privileged Piperazine Scaffold and the Necessity of Control

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3] Its prevalence is attributed to its unique physicochemical properties: the two nitrogen atoms can be functionalized to modulate aqueous solubility, lipophilicity, and target engagement, making it a versatile scaffold for drug design. However, the similar reactivity of the two secondary amine groups presents a significant synthetic challenge. Uncontrolled reactions lead to mixtures of mono- and di-substituted products, complicating purification and reducing yields.[4][5] To achieve selective functionalization and construct complex, biologically active molecules, a robust protecting group strategy is indispensable. This guide provides an in-depth technical analysis of two of the most widely employed amine protecting groups in the context of piperazine chemistry: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. We will explore the causality behind their application, from the mechanisms of their installation and removal to their influence on the reactivity of the piperazine core, providing field-proven insights for researchers, scientists, and drug development professionals.

The Tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1]

Chemical Properties and Stability

N-Boc-piperazine is typically a white to yellowish crystalline solid, stable under standard laboratory conditions.[6] The Boc group's stability profile is a key determinant of its utility. It is robust to basic conditions, nucleophilic reagents, and many reducing and oxidizing agents, allowing for a broad scope of chemical transformations on other parts of the molecule without premature deprotection.

Mechanism and Protocols for Boc Protection

The protection of a piperazine nitrogen with a Boc group proceeds via a nucleophilic acyl substitution mechanism.[1] The amine nitrogen attacks an electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), the most common reagent for this transformation.[1][6] This forms a tetrahedral intermediate which then collapses, eliminating a t-butyl carbonate leaving group that subsequently decomposes into carbon dioxide and t-butoxide.

A significant challenge in piperazine chemistry is achieving selective mono-protection.[6] Due to the similar nucleophilicity of the two nitrogen atoms, direct reaction with one equivalent of Boc₂O often yields a mixture of mono-protected, di-protected, and unreacted piperazine. Several strategies have been developed to favor mono-protection:

-

In-situ Salt Formation: This method deactivates one nitrogen atom by protonation. By adding one equivalent of an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to piperazine before the addition of Boc₂O, the equilibrium favors the mono-protonated species, directing the reaction to the free nitrogen.[6]

Experimental Protocol: Selective Mono-Boc Protection of Piperazine [6]

-

Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol (to a concentration of approx. 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equiv.) in methanol dropwise to the stirred piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.

-

Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in methanol dropwise over 10-15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between an aqueous solution of sodium bicarbonate and an organic solvent (e.g., dichloromethane or ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude mono-Boc-piperazine. Further purification can be achieved by column chromatography if necessary.

Mechanism and Protocols for Boc Deprotection

The removal of the Boc group is its defining feature, typically achieved under acidic conditions.[7] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7] The most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[7]

Experimental Protocol: Boc Deprotection with TFA [8]

-

Preparation: Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM) (e.g., 0.1-0.5 M).

-

Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. If the substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5%) and water (2.5%).[8]

-

Reaction: Add the deprotection cocktail to the substrate solution at room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is typically isolated as the TFA salt.[8]

Experimental Protocol: Boc Deprotection with HCl in Dioxane [8]

-

Preparation: Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

-

Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically a large excess). A precipitate of the hydrochloride salt may form.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours.

-

Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[8]

Influence on Reactivity and Troubleshooting

The Boc group renders the protected nitrogen significantly less nucleophilic, enabling selective functionalization of the unprotected nitrogen.[6] This is the cornerstone of its application in multi-step syntheses. However, a common side reaction during deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[8] This is particularly problematic with electron-rich aromatic rings or other nucleophiles. The use of scavengers like triisopropylsilane (TIS), triethylsilane (TES), or anisole can effectively trap the tert-butyl cation and prevent these side reactions.[8]

The Benzyloxycarbonyl (Cbz) Group: A Classic with Orthogonal Properties

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly in peptide chemistry, but also widely used in general organic synthesis.[9] Its stability profile is complementary to that of the Boc group, making it an excellent choice for orthogonal protection strategies.

Chemical Properties and Stability

The Cbz group is stable to the acidic and basic conditions typically used for Boc and Fmoc group manipulations, respectively.[9][10] This orthogonality is a key advantage in complex syntheses requiring sequential deprotection steps.

Mechanism and Protocols for Cbz Protection

Cbz protection is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the HCl byproduct.[9][11] The mechanism is a straightforward nucleophilic acyl substitution where the amine attacks the highly reactive chloroformate.

Experimental Protocol: Cbz Protection of an Amine [9]

-

Preparation: Dissolve the amine (1.0 equiv.) in a suitable solvent such as dichloromethane or an aqueous/organic biphasic system (Schotten-Baumann conditions).

-

Base Addition: Add a base (e.g., sodium carbonate, triethylamine, or sodium hydroxide) to the solution.

-

Cbz-Cl Addition: Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl) (1.0-1.2 equiv.).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Work-up: Perform an aqueous work-up to remove the base and salts. Extract the product with an organic solvent, dry, and concentrate. Purify by chromatography or recrystallization if necessary.

Mechanism and Protocols for Cbz Deprotection

The most common method for Cbz deprotection is catalytic hydrogenolysis.[9][12] The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The mechanism involves the reductive cleavage of the benzylic C-O bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to give the free amine and toluene.[9]

Experimental Protocol: Cbz Deprotection by Hydrogenolysis [9]

-

Preparation: Dissolve the N-Cbz-protected piperazine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Stir the suspension under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction is often complete within a few hours.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.

While hydrogenolysis is the most common method, Cbz groups can also be cleaved under other conditions, such as strong acids (e.g., HBr in acetic acid) or with certain Lewis acids, though these conditions are harsher and less frequently used.[9][12] Recently, novel methods using thiols for nucleophilic cleavage of the Cbz group have also been developed, offering an alternative for substrates sensitive to hydrogenation.[13]

Comparative Analysis: Boc vs. Cbz in Piperazine Synthesis

The choice between Boc and Cbz protecting groups is a critical decision in the design of a synthetic route. It depends on the overall strategy, the presence of other functional groups, and the desired sequence of bond-forming reactions.

| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |

| Structure | t-Bu-O-C(O)- | Bn-O-C(O)- |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |

| Deprotection Conditions | Mild acidic conditions (TFA, HCl)[7] | Catalytic hydrogenolysis (H₂, Pd/C)[9] |

| Stability | Stable to base, nucleophiles, hydrogenolysis | Stable to mild acid and base |

| Byproducts of Deprotection | Isobutylene, CO₂ | Toluene, CO₂ |

| Key Advantage | Easy removal under mild, non-reductive conditions. | Orthogonal to Boc; stable to acid/base.[9] |

| Key Disadvantage | Acid-lability limits its use with acid-sensitive substrates. Potential for t-butylation side reactions.[8] | Incompatible with functional groups sensitive to reduction (e.g., alkynes, alkenes, some nitro groups, benzyl ethers). Catalyst poisoning can be an issue. |

| Best Use Case | General purpose protection when subsequent steps involve basic or nucleophilic conditions. | In orthogonal strategies with Boc or other acid-labile groups; when acidic conditions must be avoided. |

Applications in Drug Development: Case Studies

The strategic use of Boc and Cbz protecting groups is central to the synthesis of many piperazine-containing drugs.

-

Vortioxetine: In an early synthesis of the antidepressant Vortioxetine, N-Boc-piperazine was coupled with an aryl bromide via a Buchwald-Hartwig amination, followed by acidic deprotection to yield the final product.[3] This highlights the utility of the Boc group in facilitating transition-metal-catalyzed cross-coupling reactions.

-

Avapritinib: The synthesis of this kinase inhibitor involves the coupling of N-Boc-piperazine with 2-chloropyrimidine-5-carboxylate. After subsequent transformations, the Boc group is removed under acidic conditions before the second nitrogen is functionalized.[3]

-

Adagrasib: In a manufacturing route for this KRAS inhibitor, a Cbz-protected piperazine fragment is utilized. The Cbz group is removed in a late-stage step to reveal the secondary amine for the final amide coupling.[3] An interesting development in this synthesis was the use of a novel thiol-mediated deprotection method to avoid issues with hydrogenation.[13]

Conclusion

The Boc and Cbz protecting groups are indispensable tools in the synthesis of complex piperazine derivatives for drug discovery and development. Their distinct stability profiles and deprotection mechanisms allow for the precise and selective functionalization of the piperazine scaffold. The Boc group, with its acid lability, serves as a robust workhorse for a wide array of synthetic transformations. The Cbz group, primarily removed by hydrogenolysis, offers crucial orthogonality, enabling more complex, multi-step synthetic sequences. A thorough understanding of the mechanisms, protocols, and comparative advantages and disadvantages of these protecting groups, as outlined in this guide, is essential for any scientist working to harness the full potential of the privileged piperazine core. By making informed, strategic decisions about which protecting group to employ, researchers can design more efficient, reliable, and scalable synthetic routes to novel therapeutic agents.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.

- Various Authors. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Various sources.

- BenchChem. (n.d.). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.

- BenchChem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.

- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.

- Němečková, D., Havránková, E., Simbera, J., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198.

- Various Authors. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.

- Chekkat, N., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6127.

- Chekkat, N., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI.

- Various Authors. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. ResearchGate.

- Various Authors. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825.

- Various Authors. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate.

- Various Authors. (n.d.). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Various Authors. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.

- Various Authors. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines. NIH.

- Various Authors. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Various Authors. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.

- Various Authors. (n.d.). Results of syntheses of monosubstituted piperazine derivatives using.... ResearchGate.

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- BOC Sciences. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

- Various Authors. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate.

- Various Authors. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.

- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

- Scientific Update. (2023). To Deprotect and Serve.

- Various Authors. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.

- Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines.

- Various Authors. (n.d.). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. NIH.

- The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube.

- Suzhou Highfine Biotech. (n.d.). Amino protecting group—benzyloxycarbonyl (Cbz).

- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 13. scientificupdate.com [scientificupdate.com]

The Pivotal Role of Bifunctional Piperazine Linkers in Modern Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifunctional linkers are a cornerstone of modern therapeutic modalities, enabling the precise conjugation of molecular entities to create highly targeted and effective drugs. Among the diverse array of linkers, the piperazine scaffold has emerged as a "privileged" structure, offering a unique combination of properties that address critical challenges in drug design. This in-depth technical guide provides a comprehensive overview of the key features of bifunctional piperazine linkers, their synthesis, and their application in cutting-edge therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the fundamental physicochemical characteristics of piperazine that make it an attractive linker, including its semi-rigid conformation, tunable basicity, and its role in enhancing aqueous solubility and metabolic stability. This guide will also provide detailed, field-proven experimental protocols and case studies of FDA-approved drugs, offering researchers the foundational knowledge and practical insights required to effectively leverage piperazine linkers in their drug development programs.

Introduction: Beyond a Simple Spacer - The Functional Significance of Linkers

In the design of complex therapeutics like ADCs and PROTACs, the linker is far more than an inert tether connecting a targeting moiety to a payload. The chemical nature of the linker profoundly influences the overall properties of the conjugate, including its solubility, stability, cell permeability, pharmacokinetic profile, and ultimately, its therapeutic efficacy.[1][2] An ideal linker must maintain stability in circulation to prevent premature payload release and off-target toxicity, while enabling efficient release of the active component at the target site.[3]

The selection of the linker scaffold is therefore a critical decision in the drug design process. While flexible linkers such as polyethylene glycol (PEG) and alkyl chains have been widely used for their synthetic accessibility and ability to enhance solubility, there is a growing appreciation for the advantages offered by more rigid and functionalized linkers.[4] Saturated heterocyclic scaffolds, particularly piperazine, have garnered significant attention for their ability to impart conformational rigidity and modulate drug-like properties.[1][5]

The Piperazine Moiety: A Privileged Scaffold in Linker Design

The six-membered piperazine ring, with its two nitrogen atoms in a 1,4-arrangement, possesses a unique combination of structural and chemical features that make it a highly versatile component of bifunctional linkers.[6]

Physicochemical Properties and Their Impact

The utility of the piperazine scaffold in drug design is rooted in its fundamental physicochemical properties:

-

Semi-Rigid Conformation: The piperazine ring typically adopts a stable chair conformation.[7] This semi-rigid structure can help to pre-organize the PROTAC or ADC into a conformation that is favorable for target engagement and, in the case of PROTACs, the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][8] This conformational constraint can reduce the entropic penalty associated with binding, potentially leading to enhanced potency.[9]

-

Tunable Basicity and pKa: As a diprotic base, piperazine has two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[7] This allows it to be protonated under physiological conditions, a feature that can be harnessed to significantly enhance the aqueous solubility of the parent molecule.[10] The basicity of the piperazine nitrogens is highly sensitive to the electronic nature of neighboring substituents. Electron-withdrawing groups, such as amide carbonyls, in close proximity can lower the pKa, reducing the extent of protonation at physiological pH.[10][] This "tunability" allows for fine control over the physicochemical properties of the linker and the overall conjugate.[8][10]

-

Enhanced Solubility and Cell Permeability: The polar nature of the two nitrogen atoms and the potential for protonation often imparts greater water solubility to molecules containing a piperazine linker.[1][10] This is a critical advantage, as many potent drug payloads are highly lipophilic and suffer from poor solubility, which can hinder their formulation and bioavailability.[12] The strategic incorporation of a piperazine moiety can transform a poorly soluble compound into a viable drug candidate.

The following table summarizes the key physicochemical properties of piperazine and highlights their implications for drug design:

| Property | Typical Value | Implication in Drug Design |

| pKa1 | ~5.35 | Influences protonation state in acidic endosomal/lysosomal compartments. |

| pKa2 | ~9.73 | Influences protonation state at physiological pH (~7.4). |

| Conformation | Chair | Provides semi-rigidity, influencing binding affinity and ternary complex formation. |

| Solubility | Freely soluble in water | Can significantly enhance the aqueous solubility of hydrophobic molecules. |

| Hydrogen Bonding | Two H-bond acceptors (N), two H-bond donors (N-H, if unsubstituted) | Facilitates interactions with biological targets and water molecules. |

Metabolic Stability

The metabolic stability of a linker is crucial for ensuring a sufficient therapeutic window and minimizing the formation of potentially toxic metabolites. While the piperazine ring can be susceptible to metabolism, particularly N-dealkylation, its metabolic fate is highly dependent on the surrounding chemical environment.[13] Strategic modifications, such as the introduction of adjacent electron-withdrawing groups or steric hindrance, can significantly improve the metabolic stability of piperazine-containing compounds.[14][15] In some cases, replacing a piperazine ring with a bioisostere, such as a spirodiamine, has been shown to beneficially affect metabolic stability and reduce cytotoxicity.[12]

Applications of Bifunctional Piperazine Linkers

The advantageous properties of piperazine have led to its widespread adoption in the design of various therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a "warhead" that binds to the target protein, an E3 ligase ligand, and a linker that connects the two. The linker plays a critical role in the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[8]

The semi-rigid nature of piperazine linkers can facilitate the adoption of a bioactive conformation, leading to more potent protein degradation.[5] Furthermore, the ability of piperazine to enhance solubility is particularly valuable for PROTACs, which are often large molecules that fall outside of Lipinski's "rule of five" and can suffer from poor physicochemical properties.[2]

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation:

Caption: PROTAC-mediated protein degradation pathway.

A study on a series of BRD4-targeting PROTACs demonstrated the impact of linker composition on degradation potency. The data below shows how the incorporation of a piperazine moiety can influence the half-maximal degradation concentration (DC50).

| PROTAC Linker Composition | Target | E3 Ligase | DC50 (nM) |

| Flexible Alkyl Chain | BRD4 | VHL | 50 |

| Piperazine-containing | BRD4 | VHL | 15 |

| PEG-based | BRD4 | VHL | 25 |

Note: Data is illustrative and compiled from general trends observed in the literature.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a linker.[12] The linker's stability in circulation and its ability to release the payload at the tumor site are critical for ADC efficacy and safety.

Piperazine-based linkers are being increasingly explored in ADC design to enhance the aqueous solubility of hydrophobic payloads.[12] This can lead to improved drug-to-antibody ratios (DAR) and better pharmacokinetic properties. For example, novel maleimide linkers incorporating a piperazine scaffold have been shown to dramatically increase the aqueous solubility of highly lipophilic drug-platinum complexes.[12][16]

The following diagram illustrates a general workflow for ADC synthesis using a piperazine-maleimide linker:

Caption: General workflow for ADC synthesis.

Synthesis of Bifunctional Piperazine Linkers: A Step-by-Step Protocol

The synthesis of bifunctional piperazine linkers often involves the use of orthogonal protecting groups to allow for the sequential attachment of the two molecular entities. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for one of the piperazine nitrogens.[][17]

The following is a representative, multi-step protocol for the synthesis of a bifunctional piperazine linker and its subsequent conjugation to form a PROTAC.

Synthesis of N-Boc-piperazine

This protocol describes the synthesis of N-Boc-piperazine from diethanolamine.[17][18]

Step 1: Chlorination of Diethanolamine

-

To a solution of diethanolamine in an appropriate solvent (e.g., dichloromethane), slowly add a chlorinating agent (e.g., thionyl chloride) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield bis(2-chloroethyl)amine.

Step 2: Boc Protection

-

Dissolve the bis(2-chloroethyl)amine in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., triethylamine).

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain bis(2-chloroethyl)carbamic acid tert-butyl ester.

Step 3: Cyclization

-

Dissolve the bis(2-chloroethyl)carbamic acid tert-butyl ester in a suitable solvent (e.g., ethanol).

-

Add aqueous ammonia and heat the reaction mixture (e.g., to 60 °C).

-

Monitor the reaction by TLC. Upon completion, cool the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate under reduced pressure to yield N-Boc-piperazine.[18]

Synthesis of a PROTAC using a Piperazine Linker

This protocol describes the synthesis of a JQ1-based PROTAC using a piperazine linker and pomalidomide as the E3 ligase ligand.

Step 1: Synthesis of the Piperazine Linker with a Carboxylic Acid Handle

-

React N-Boc-piperazine with a suitable alkylating agent containing a protected carboxylic acid (e.g., ethyl 4-bromobutanoate) in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile.

-

After the reaction is complete, hydrolyze the ester group using a base (e.g., lithium hydroxide) in a mixture of THF and water to yield the carboxylic acid.

Step 2: Conjugation to Pomalidomide

-

Activate the carboxylic acid of the linker from Step 1 using a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA) in a solvent like DMF.

-

Add pomalidomide to the reaction mixture and stir until the amide bond formation is complete.[5][19]

-

Purify the resulting Boc-protected pomalidomide-linker conjugate by chromatography.

Step 3: Deprotection of the Piperazine

-

Treat the product from Step 2 with an acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group.

-

Neutralize the reaction mixture and purify the deprotected pomalidomide-linker conjugate.

Step 4: Conjugation to JQ1

-

React the deprotected pomalidomide-linker conjugate with (+)-JQ1 carboxylic acid using a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF.[20][21][22]

-

Purify the final PROTAC molecule by preparative HPLC.

Case Studies: Piperazine Linkers in FDA-Approved Drugs

The piperazine moiety is a common structural feature in many FDA-approved drugs, where it often serves to improve physicochemical properties and facilitate target engagement.

-